molecular formula C8H8ClFN2O2 B8005489 2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide

2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide

Cat. No.: B8005489
M. Wt: 218.61 g/mol
InChI Key: HFUXWHPTMMNUGN-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide is a halogenated nicotinamide derivative with a molecular formula of C₈H₉ClFN₂O₂ (calculated molecular weight: ~205.5 g/mol). Its structure features a pyridine ring substituted with chlorine at position 2, fluorine at position 5, and a modified carboxamide group at position 3, where the nitrogen is bonded to a methoxy (-OCH₃) and a methyl (-CH₃) group. This compound is structurally classified as a Weinreb amide, a functional group widely used in organic synthesis to facilitate ketone formation via nucleophilic acyl substitution . The presence of electron-withdrawing halogens (Cl, F) enhances electrophilicity at the carbonyl carbon, making it reactive toward organometallic reagents.

Properties

IUPAC Name

2-chloro-5-fluoro-N-methoxy-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O2/c1-12(14-2)8(13)6-3-5(10)4-11-7(6)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUXWHPTMMNUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=CC(=C1)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

TBTU-Mediated Coupling

A representative procedure (Search Result) utilizes 2-fluoronicotinic acid, N,O-dimethylhydroxylamine, and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in dichloromethane (DCM) with DIPEA (N,N-diisopropylethylamine) as a base:

Reaction Conditions

  • Reagents :

    • 2-Fluoronicotinic acid (1 eq)

    • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

    • TBTU (1 eq)

    • DIPEA (3 eq)

  • Solvent : DCM

  • Temperature : 20°C

  • Time : 16 hours

Workup :
The crude product is extracted with DCM, washed with brine, dried over Na₂SO₄, and purified via silica gel chromatography (0–30% EtOAc/hexanes). This method yields 2-fluoro-N-methoxy-N-methylnicotinamide with 86% efficiency . For the target compound, chlorination at the 5-position is achieved beforehand using POCl₃ or SOCl₂ under controlled conditions.

CDI-Assisted Activation

An alternative route employs 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid (Search Result). This method is particularly useful for acid-sensitive substrates:

Procedure :

  • Oxime Formation : React 2-chloro-5-fluoronicotinaldehyde with hydroxylamine hydrochloride in ethanol/water.

  • Dehydration : Treat the oxime intermediate with CDI in DCM under reflux to form the nitrile.

  • Hydrolysis : Convert the nitrile to the carboxylic acid using acidic or basic conditions.

  • Coupling : Apply TBTU or HATU with Weinreb amine to yield the final product.

Key Advantage : CDI avoids over-activation of the acid, reducing side reactions like oligomerization.

Nucleophilic Substitution on Halogenated Pyridines

Direct substitution of halogen atoms on pre-functionalized pyridine rings offers a modular approach.

Chlorine-Fluorine Exchange

Search Result describes catalytic hydrogenation for selective dechlorination, though this method primarily targets nicotinates. For nicotinamides, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is preferred:

Example :

  • Substrate : 2,6-Dichloro-5-fluoronicotinamide

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Ligand : Xantphos

  • Solvent : DMF/H₂O (4:1)

  • Yield : 72–78%.

Amination of Chloropyridines

In a patent (Search Result), 2-amino-6-chloro-N-methoxy-N-methylnicotinamide undergoes Ullmann-type coupling with fluoroaryl bromides:

Conditions :

  • Reagents : CuI (10 mol%), L-proline (20 mol%)

  • Solvent : DMSO

  • Temperature : 110°C

  • Time : 24 hours

  • Yield : 65%.

Alternative Approaches

Reductive Amination

Search Result highlights magnesium aminoborohydride (MgAB) for reducing amides to amines, though this is less common for Weinreb amides. However, MgAB can facilitate one-pot reductions of nitro intermediates:

Protocol :

  • Nitrate 2-chloro-5-fluoropyridine at the 3-position using HNO₃/H₂SO₄.

  • Reduce the nitro group to amine with MgAB in THF.

  • Couple with N-methoxy-N-methylcarbamoyl chloride.

Limitation : Over-reduction may occur, requiring careful stoichiometry.

Solid-Phase Synthesis

A modified approach (Search Result) uses resin-bound Weinreb amine to streamline purification:

Steps :

  • Immobilize N-methoxy-N-methylamine on Wang resin via ester linkage.

  • React with 2-chloro-5-fluoronicotinic acid using DIC/HOBt.

  • Cleave the product with TFA/DCM.

Yield : ~70% with >95% purity.

Mechanistic Insights and Optimization

Coupling Reaction Kinetics

The rate-determining step in TBTU-mediated coupling is the formation of the active O-acylisourea intermediate. Excess DIPEA ensures rapid deprotonation of the amine, accelerating nucleophilic attack.

Side Reactions

  • Hydrolysis : Competing hydrolysis of the activated acid to the carboxylic acid is minimized by anhydrous conditions.

  • Epimerization : Chiral centers (if present) are preserved using non-basic coupling agents like COMU.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
TBTU Coupling80–86>95High efficiency, scalableRequires chromatographic purification
CDI Activation75–8290Mild conditions, fewer by-productsMulti-step process
Catalytic Cross-Coupling65–7285Modular halogen substitutionPalladium catalyst cost
Solid-Phase Synthesis70>95Easy purificationLimited resin compatibility

Industrial Considerations

For large-scale production, TBTU-mediated coupling in DCM is preferred due to its robustness. However, replacing TBTU with cheaper alternatives like EDC/HCl reduces costs without significant yield loss. Continuous flow systems enhance reproducibility and safety during nitration/chlorination steps .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring can enhance its binding affinity to certain enzymes or receptors. The methoxy and methyl groups on the amide nitrogen may influence its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications/Properties
2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide C₈H₉ClFN₂O₂ 205.5 2-Cl, 5-F, N-methoxy-N-methyl Weinreb amide, pyridine Ketone synthesis intermediate; enhanced electrophilicity
5-Chloro-2-methoxybenzaldehyde C₈H₇ClO₂ 174.59 5-Cl, 2-OCH₃ Benzaldehyde Aldehyde precursor for pharmaceuticals or agrochemicals
5-Chloro-2-methoxynicotinaldehyde C₇H₆ClNO₂ 187.58 5-Cl, 2-OCH₃ Nicotinaldehyde (pyridine + aldehyde) Reactive aldehyde for heterocyclic synthesis
2-Methoxy-5-methylnicotinaldehyde C₈H₉NO₂ 151.16 2-OCH₃, 5-CH₃ Nicotinaldehyde Less electrophilic due to methyl group; lipophilic
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide C₁₃H₁₄ClF₃N₂O₂ 322.71 2-Cl, 5-CF₃, morpholino Acetamide, morpholine ring Potential pharmacological activity; high lipophilicity

Key Observations:

Electrophilicity and Reactivity: The target compound’s Weinreb amide group and halogen substituents (Cl, F) make it more electrophilic than non-halogenated analogs like 2-methoxy-5-methylnicotinaldehyde. This property is critical for reactions with Grignard or organolithium reagents. Comparatively, 5-chloro-2-methoxynicotinaldehyde (aldehyde group) is prone to oxidation or nucleophilic attack, limiting its stability in synthetic workflows .

Lipophilicity and Solubility: The trifluoromethyl (-CF₃) group in the morpholinoacetamide derivative () significantly increases lipophilicity (logP ~3.5 predicted), which may enhance membrane permeability but reduce aqueous solubility. The target compound’s N-methoxy-N-methyl group balances solubility and reactivity, making it suitable for both polar and non-polar reaction environments .

Synthetic Utility: Weinreb amides (target compound) are preferred over aldehydes (e.g., 5-chloro-2-methoxybenzaldehyde) for controlled ketone synthesis, as they avoid over-addition of organometallic reagents. The morpholinoacetamide derivative () exemplifies a trend toward bulky, fluorinated motifs in drug discovery, though its synthesis is costlier (e.g., ¥33,500/g) .

Research Findings and Trends

  • Halogen Effects : Chlorine and fluorine substituents in the target compound improve metabolic stability and binding affinity in medicinal chemistry contexts, as seen in kinase inhibitors .
  • Market Availability : The target compound is less commercially available than simpler analogs like 5-chloro-2-methoxybenzaldehyde, reflecting its specialized synthetic role .
  • Safety Data: Limited toxicity information is available for the target compound, but N-methoxy-N-methyl groups are generally considered low-risk in laboratory settings compared to aldehydes, which may pose inhalation hazards .

Biological Activity

2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide is a synthetic compound belonging to the class of nicotinamide derivatives, characterized by its unique chemical structure comprising a chloro and fluoro substituent on the aromatic ring, along with methoxy and N-methyl groups attached to the nicotinamide moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in targeting various biological pathways, particularly in metabolic disorders such as diabetes and obesity.

The chemical formula of this compound is C10H10ClFN2O2C_{10}H_{10}ClFN_2O_2. The presence of halogen substituents enhances its reactivity and interaction with biological targets.

Key Reactions

The compound can undergo several types of chemical reactions:

  • Substitution Reactions : The chloro and fluoro groups can be substituted with nucleophiles.
  • Oxidation and Reduction : It can be oxidized or reduced under specific conditions.
  • Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling.

These reactions are fundamental for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Enzyme Interactions

Research indicates that this compound exhibits significant interactions with enzymes involved in metabolic pathways. Notably, it acts as an inhibitor of nicotinamide N-methyltransferase (NNMT) , an enzyme implicated in various metabolic disorders. The structural features suggest that it may function as a competitive inhibitor, which could influence nicotinamide metabolism and related cellular processes .

Inhibition of Nicotinamide N-Methyltransferase

A study focusing on the inhibition of NNMT highlighted the potential therapeutic implications of this compound. The inhibition of NNMT has been linked to improved metabolic profiles in models of diabetes and obesity. This suggests that compounds targeting this enzyme could serve as effective treatments for these conditions .

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds have revealed insights into structure-activity relationships (SAR). For instance, modifications such as additional halogen substitutions or variations in the methoxy group significantly influence biological activity. These findings underscore the importance of structural optimization in enhancing the efficacy and safety profiles of nicotinamide derivatives .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets. The chloro and fluoro substituents enhance binding affinity to certain enzymes or receptors. Additionally, the methoxy and methyl groups influence solubility and bioavailability, which are critical for therapeutic effectiveness .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:

  • Expanded Cytotoxicity Profiling : Testing against a broader range of cancer cell lines.
  • In Vivo Studies : Evaluating metabolic effects in animal models.
  • Mechanistic Studies : Elucidating pathways affected by NNMT inhibition.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via amidation using reagents like N,O-dimethylhydroxylamine and coupling agents such as TBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). A base (e.g., DIPEA) in dichloromethane (DCM) facilitates the reaction. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of nicotinoyl chloride to N,O-dimethylhydroxylamine) and temperature (0–25°C) improves yields to >75%. Side products like unreacted intermediates are minimized via column chromatography .
  • Table : Key Synthesis Parameters

ReagentRoleMolar RatioSolventTemperatureYield
Nicotinoyl chloride derivativeSubstrate1.0DCM0–25°C
N,O-DimethylhydroxylamineNucleophile1.2DCM0–25°C>75%
TBTUCoupling agent1.1DCMRT

Q. Which analytical techniques are critical for characterizing this compound, and what data are typically observed?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methoxy at δ 3.3–3.5 ppm, methylamide protons at δ 3.0–3.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 247.05) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/ingestion; store in airtight containers at 2–8°C. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations. Refer to SDS guidelines for related nicotinamide derivatives .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence nucleophilic substitution reactivity in this compound?

  • Methodological Answer : The chloro group at position 2 is more electrophilic due to its stronger electron-withdrawing effect compared to the fluoro group at position 5. This directs nucleophilic attack (e.g., methoxy or amine substitutions) to the C2 position. DFT calculations (B3LYP/6-31G*) can predict regioselectivity, validated experimentally via LC-MS monitoring .

Q. What computational strategies can optimize reaction pathways for derivatives of this compound?

  • Methodological Answer :

  • In Silico Screening : Use quantum chemical software (e.g., Gaussian) to model transition states and activation energies.
  • Machine Learning : Train models on existing reaction datasets (e.g., PubChem) to predict optimal solvents/catalysts.
  • Example: ICReDD’s workflow integrates quantum calculations with experimental feedback to reduce trial-and-error .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Validate activity across multiple assays (e.g., MIC for antibacterial studies) .
  • Structural Confirmation : Cross-check purity and stereochemistry via X-ray crystallography (CCDC deposition codes) .
  • Meta-Analysis : Compare data across peer-reviewed studies, adjusting for variables like solvent polarity .

Q. What methodologies are used to study this compound’s interactions with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KDK_D) to enzymes (e.g., kinases).
  • Molecular Docking : AutoDock Vina simulates ligand-protein interactions; validate with mutagenesis studies .
  • Pharmacokinetics : LC-MS/MS quantifies plasma stability and metabolic half-life in vitro .

Q. How can researchers optimize chromatographic separation of this compound from structurally similar by-products?

  • Methodological Answer :

  • Mobile Phase : Use pH-adjusted buffers (e.g., 0.1% formic acid) to enhance resolution.
  • Column Selection : HILIC columns improve separation of polar derivatives.
  • Example : A gradient of 10–90% acetonitrile in water over 20 minutes resolves N-methylamide by-products .

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